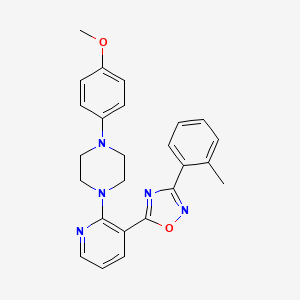
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as PSB-0739, is a novel small molecule inhibitor of the protease-activated receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and cancer progression. PSB-0739 has been shown to have potential therapeutic applications in these areas, making it an interesting subject for scientific research.
Mecanismo De Acción
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide acts as a selective antagonist of PAR2, blocking its activation by proteases. PAR2 activation has been implicated in various physiological processes, including inflammation, pain, and cancer progression. By blocking PAR2 activation, this compound may have therapeutic potential in these areas.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in mouse models of IBD, reducing inflammation and improving disease symptoms. In addition, this compound has been found to inhibit cancer cell growth and migration in vitro and in vivo. These effects are likely due to the blockade of PAR2 activation by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its selectivity for PAR2, which allows for more specific targeting of this receptor. However, one limitation is that this compound may not be effective in all disease models, as PAR2 activation may not be involved in all pathological processes.
Direcciones Futuras
There are several future directions for research on 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit cancer cell growth and migration in vitro and in vivo. Further research is needed to determine its efficacy in different types of cancer and to explore its mechanism of action in cancer cells.
Another area of interest is the potential use of this compound in the treatment of pain and inflammation. PAR2 activation has been implicated in these processes, and this compound has been shown to have anti-inflammatory effects in mouse models of IBD. Further research is needed to determine its efficacy in other models of pain and inflammation.
In addition, the development of new PAR2 inhibitors, including this compound, may have implications for the treatment of other diseases involving PAR2 activation, such as cardiovascular disease and diabetes. Further research is needed to fully explore the potential therapeutic applications of this compound and other PAR2 inhibitors.
Métodos De Síntesis
The synthesis of 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)benzene. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been studied for its potential therapeutic applications in various disease models. In a study of inflammatory bowel disease (IBD) in mice, this compound was shown to reduce inflammation and improve disease symptoms. In another study, this compound was found to inhibit cancer cell growth and migration in vitro and in vivo, suggesting its potential as an anticancer agent. Further research is needed to fully explore the therapeutic potential of this compound in these and other disease models.
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c19-28(23,24)16-7-3-14(4-8-16)20-18(22)13-27-15-5-9-17(10-6-15)29(25,26)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMGYRXBFUSEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)

![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
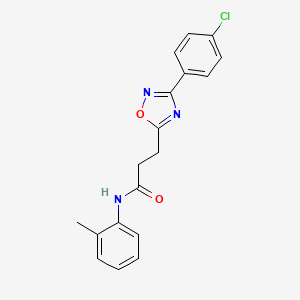
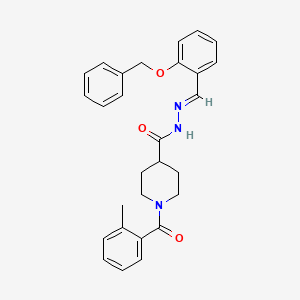
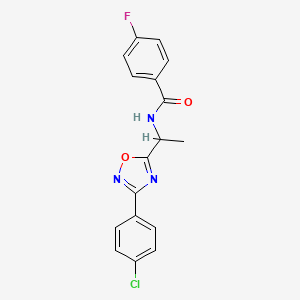
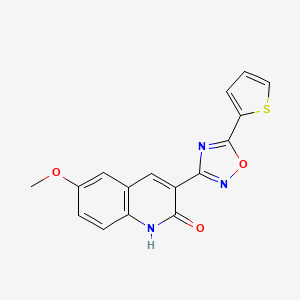

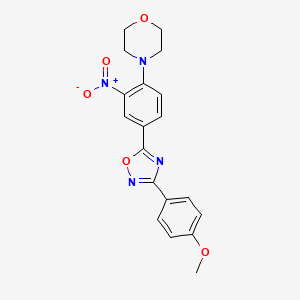
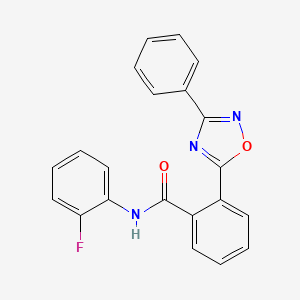
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

